molecular formula C14H26O2 B1608802 3-Decyldihydro-2(3H)-furanone CAS No. 2983-19-9

3-Decyldihydro-2(3H)-furanone

Cat. No.: B1608802
CAS No.: 2983-19-9
M. Wt: 226.35 g/mol
InChI Key: KYJJUDFDEQLXEA-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of 3-Decyldihydro-2(3H)-furanone

The historical investigation of γ-lactones as a general class dates back to the mid-20th century, with early studies identifying them as key components in natural products. For instance, lactones were isolated from heated milk fat, which spurred interest in their role as flavor and aroma constituents in foods. smolecule.com While early literature often focused on more commercially prominent or abundant lactones, the groundwork was laid for the eventual characterization and synthesis of a wide array of these compounds, including this compound. Specific early investigations focusing solely on this compound are not extensively documented in major reviews, which have historically concentrated on its isomers or related compounds found in more significant quantities in nature. The development of advanced analytical techniques, such as two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOFMS), has more recently enabled the detection and identification of less abundant lactones like this compound in complex mixtures. researchgate.net

Significance of γ-Lactones in Contemporary Chemical and Biological Research

γ-Lactones, the chemical class to which this compound belongs, are of considerable importance in modern research. hmdb.ca These five-membered cyclic esters are widely distributed in nature, found in fruits, vegetables, and dairy products, where they often contribute significantly to aroma and flavor profiles. mdpi.com

Their significance extends into multiple scientific domains:

Pharmaceuticals and Medicine: Many γ-lactones exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. mdpi.comuwm.edu.pl This has made them attractive targets for drug discovery and development. ontosight.ai

Food and Fragrance Industry: Due to their often pleasant and distinct aromas, γ-lactones are utilized as flavoring agents in foods and as fragrance components in cosmetics. mdpi.comuwm.edu.pl

Chemical Synthesis: Lactones are versatile building blocks and intermediates in organic synthesis. researchgate.net The development of novel synthetic methods, including biocatalytic and photocatalytic routes, continues to be an active area of research to produce these compounds efficiently and stereoselectively. researchgate.net

Agrochemicals: Some lactones function as signaling molecules in plants and insects, leading to research into their potential use as pest management agents.

The diverse functionalities and biological relevance of the γ-lactone scaffold underscore the importance of studying individual members of this class, such as this compound. uwm.edu.plresearchgate.net

Scope and Objectives of Current Academic Studies on this compound

Current academic interest in this compound primarily revolves around its chemical characterization, synthesis, and identification in various matrices. While it is a specific and less-studied member of the γ-lactone family, its investigation serves to broaden the chemical and analytical library of these compounds.

Key objectives of ongoing research include:

Synthesis and Characterization: Developing and refining synthetic pathways to produce this compound for research purposes. scbt.com This includes full characterization using modern spectroscopic and analytical techniques to establish a reference for its identification.

Analytical Detection: Identifying and quantifying its presence in complex environmental and commercial samples. For example, studies have detected related furanones in atmospheric aerosols originating from sources like cooking, suggesting a potential area for investigating the presence of the 3-decyl isomer. researchgate.netwhiterose.ac.ukkau.edu.sa

Exploring Biological Activity: Investigating its potential biological effects, which is a common research trajectory for novel lactones. ontosight.ai Studies on related furanones have shown activities such as modulation of GABA receptors, providing a rationale for screening other analogues. nih.gov Research on other long-chain γ-lactones has also pointed to interference with bacterial chemical communication systems (quorum sensing), a field where this compound could be investigated. edgccjournal.org

Overview of Key Research Areas for this compound

The research landscape for this compound can be summarized into several key areas:

Chemical Properties and Synthesis: This foundational area focuses on the molecule's physicochemical properties and the methods for its synthesis. Data on properties such as molecular weight, formula, and various computed physical characteristics are available through chemical databases. scbt.com

PropertyValue
CAS Number 2983-19-9
Molecular Formula C₁₄H₂₆O₂
Molecular Weight 226.36 g/mol
IUPAC Name 3-decyloxolan-2-one
Boiling Point (Predicted) 337 - 341 °C
Melting Point (Predicted) 24.6 °C
LogKow (Octanol-Water Partition Coefficient) 5.83 - 5.89
Water Solubility (Predicted) 2.30e-5 - 6.00e-5 g/L
Physicochemical properties of this compound. Data sourced from scbt.comepa.gov.

Environmental and Food Chemistry: This research involves identifying the compound in natural or anthropogenic samples. Furanones are known to be emitted from food cooking, and research has identified a wide range of these compounds in particulate matter, making this a likely area for the detection of this compound. researchgate.netkau.edu.sa

Potential Biological Functions: Although specific biological activity data for this compound is sparse in readily available literature, a major research area for novel lactones is the screening for bioactivity. Based on the known properties of the γ-lactone class, this includes potential antimicrobial, anti-inflammatory, or cell-signaling modulating effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-decyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-16-14(13)15/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJJUDFDEQLXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402234
Record name 3-decyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2983-19-9
Record name 3-decyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence, Distribution, and Isolation of 3 Decyldihydro 2 3h Furanone

Biological Sources and Ecological Niches of 3-Decyldihydro-2(3H)-furanone

Detailed research into the specific biological wellsprings of this compound is limited. General studies on related compounds suggest potential areas for future investigation, but direct evidence remains elusive.

Identification in Microbial Species and Fermentation Products

Currently, there are no specific studies in the reviewed literature that identify this compound as a direct product of microbial fermentation. The production of other γ-lactones, such as γ-decalactone, by various yeasts and fungi through the biotransformation of fatty acids is well-established, suggesting a potential, though unconfirmed, pathway for the formation of this compound. google.commdpi.com For instance, γ-butyrolactone (GBL) has been detected in fermented beverages like wine. researchgate.net

Presence in Plant Extracts and Botanical Materials

Direct identification of this compound in plant extracts or botanical materials is not prominently reported. However, related alkyl-substituted γ-butyrolactones have been found in plant-based materials. For example, a study on saffron detected the presence of 4-methyldihydro-2(3H)-furanone, which suggests that furanone derivatives can be components of complex plant matrices. biorxiv.org The analysis of atmospheric aerosols has identified a range of (n-C4 to n-C14)-dihydro-2(3H)-furanones, with food cooking being a suggested source, which indirectly points to the potential presence of these compounds in plant-derived foodstuffs.

Detection in Animal Secretions and Tissues

There is a notable absence of scientific literature detailing the detection of this compound in animal secretions or tissues. While some γ-butyrolactone derivatives have been studied for their pharmacological effects in animal models, their natural occurrence within these organisms has not been established. jpccr.eunih.gov

Advanced Chromatographic and Spectroscopic Techniques for Isolation

Specific, detailed protocols for the isolation and purification of this compound from natural sources are not available in the current body of scientific literature. However, general methodologies for the separation and analysis of furanones and other lactones can be inferred and adapted for this purpose.

Methodologies for Analytical-Scale Isolation of this compound

For the analytical-scale isolation and identification of this compound from a complex matrix, gas chromatography-mass spectrometry (GC-MS) would be the most appropriate technique. This method allows for the separation of volatile and semi-volatile compounds, like furanones, and their subsequent identification based on their mass spectra. The general approach would involve an initial extraction from the source material using a suitable organic solvent, followed by concentration and direct injection into the GC-MS system. Techniques such as solid-phase microextraction (SPME) could also be employed for sample preparation, particularly for food and beverage matrices. researchgate.net

Table 1: Potential Analytical Techniques for this compound

Technique Detector Potential Application Reference
Gas Chromatography Mass Spectrometry (MS) Identification and quantification in complex volatile mixtures. researchgate.net

Preparative-Scale Purification Strategies for this compound

For the purification of larger quantities of this compound, preparative high-performance liquid chromatography (prep-HPLC) is a suitable strategy. researchgate.netmdpi.com This technique allows for the separation of the target compound from a crude extract based on its polarity. A typical workflow would involve an initial extraction and partial purification, potentially through liquid-liquid extraction or flash chromatography, to enrich the fraction containing the target compound. This enriched fraction would then be subjected to preparative HPLC using a suitable column and mobile phase to achieve high purity.

Table 2: General Preparative Purification Workflow for Furanones

Step Description Common Methods
1. Extraction Initial removal of the compound from the source material. Solvent extraction (e.g., with ethyl acetate (B1210297) or methanol).
2. Partial Purification Enrichment of the target compound fraction. Flash chromatography with silica (B1680970) or C18 stationary phases.

Challenges in Isolating Trace Amounts of this compound

The isolation of this compound from its natural sources is often a complex and challenging process, primarily due to its typically low concentrations within intricate biological matrices. The industrial extraction of such flavor and fragrance compounds from natural origins can be complicated, expensive, and unsustainable due to the limited and often variable supply of the raw materials. google.comgoogle.com

A significant hurdle in the isolation process is the presence of other chemically similar compounds and complex mixtures of substances. This makes the purification of the target lactone to a high degree of purity a difficult task. frontiersin.orgacs.org For instance, when extracting lactones from microbiological media, a common issue is the co-extraction of lipid fractions, which contaminates the final product. mdpi.com Standard liquid-liquid extraction methods, while effective in recovering the compound, may result in extracts where the purity of the desired lactone is only around 51-53%. mdpi.com

To overcome these challenges, various purification techniques are employed. Column chromatography is a frequently used method for the separation of lactones from crude extracts. frontiersin.org For minor compounds with similar retention characteristics to other components in a mixture, advanced techniques like recycling high-performance liquid chromatography (HPLC) can be utilized. This method allows for the repeated circulation of unresolved peaks through the column until a successful separation is achieved, which is particularly useful for isolating compounds from complex mixtures in a sustainable manner. upsi.edu.my

The analysis of trace amounts of furanones and their derivatives often requires highly sensitive analytical instrumentation. Techniques such as two-dimensional gas chromatography (GCxGC) coupled with a nitrogen chemiluminescence detector (NCD) have been employed for the analysis of related compounds in atmospheric aerosols, highlighting the need for sophisticated methods when dealing with low concentrations. whiterose.ac.uk

Biosynthetic Pathways and Enzymology of 3 Decyldihydro 2 3h Furanone

Elucidation of Precursor Metabolism and Proposed Biosynthetic Routes to 3-Decyldihydro-2(3H)-furanone

The journey from a simple carbon source or a long-chain fatty acid to a specific γ-lactone is a multi-step process involving several key metabolic stages. mdpi.com The two primary strategies employed by organisms are the biotransformation of existing hydroxy fatty acids and the de novo synthesis from more fundamental building blocks. mdpi.com

A widely studied model for γ-lactone production is the biotransformation of ricinoleic acid, a C18 hydroxy fatty acid abundant in castor oil, by yeasts such as Yarrowia lipolytica. tandfonline.comresearchgate.net This process involves the shortening of the ricinoleic acid chain via the peroxisomal β-oxidation pathway. researchgate.net After four cycles of β-oxidation, a 10-carbon intermediate, 4-hydroxydecanoyl-CoA, is generated, which then cyclizes to form γ-decalactone. core.ac.uk It is proposed that a similar pathway utilizing a C14 fatty acid precursor could lead to the formation of this compound.

An alternative proposed route involves the direct hydroxylation of a fatty acid at the C-4 position. google.com This pathway utilizes cytochrome P450 (CYP) enzymes that exhibit fatty acid 4-hydroxylase activity. google.com These enzymes can convert a medium- or long-chain fatty acid directly into the corresponding 4-hydroxy fatty acid, which can then lactonize, often spontaneously under acidic conditions. google.comgoogle.com

Table 1: Proposed Biosynthetic Routes to γ-Lactones

Route Name Starting Precursor Key Metabolic Process Key Intermediate Organism Type
Biotransformation Hydroxy Fatty Acids (e.g., Ricinoleic Acid) Peroxisomal β-Oxidation 4-Hydroxyacyl-CoA Yeasts, Fungi
Direct Hydroxylation Saturated/Unsaturated Fatty Acids Cytochrome P450-mediated Hydroxylation 4-Hydroxy Fatty Acid Fungi, Bacteria

| De Novo Synthesis | Simple Sugars (e.g., Glucose) | Fatty Acid Synthesis, Hydroxylation, β-Oxidation | Fatty Acids, 4-Hydroxyacyl-CoA | Yeasts, Fungi |

Isotopic labeling is a powerful technique for elucidating biosynthetic pathways by tracing the metabolic fate of precursors. nih.gov While specific labeling studies for this compound are not documented, experiments with related lactones provide clear methodological precedents. For instance, studies using labeled linoleic acid were instrumental in demonstrating its conversion to δ-decalactone, highlighting the essential role of the β-oxidation pathway. mdpi.com

The general approach involves feeding the producing organism with a precursor that has been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.gov For a γ-lactone derived from a fatty acid, precursors like [¹³C₂]-acetate can be used to track the assembly of the carbon backbone. nih.gov Subsequent analysis of the produced lactone by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy reveals the incorporation pattern of the isotopes, confirming the precursor-product relationship and intermediates. acs.org Syntheses of various isotopically labeled γ- and δ-lactones have been developed for use as internal standards in quantitative studies, further demonstrating the chemical feasibility of creating labeled precursors for biosynthetic investigations. acs.orgresearchgate.netnih.gov

The β-oxidation spiral is a critical juncture in lactone biosynthesis, serving as both the engine for chain-shortening and a source of metabolic branching. In the yeast Yarrowia lipolytica, intermediates of β-oxidation can accumulate and be diverted towards different products. nih.gov For example, during the breakdown of ricinoleic acid, besides the primary product γ-decalactone, other C10 lactones such as 3-hydroxy-γ-decalactone and various decenolides can be formed. nih.gov

These branching points are dictated by the activities of the β-oxidation enzymes:

Acyl-CoA Oxidase (Aox): Catalyzes the first, often rate-limiting, step. nih.gov

Multifunctional Enzyme (Acyl-CoA Hydratase and 3-hydroxy-acyl-CoA Dehydrogenase): Catalyzes the subsequent hydration and dehydrogenation steps. nih.gov

The accumulation of 3-hydroxy-γ-decalactone in some strains suggests that the 3-hydroxyacyl-CoA dehydrogenase activity can be a control point in the pathway. nih.gov The direct precursor to the lactone is the 4-hydroxyacyl-CoA (or the corresponding free acid). researchgate.net The final step is the lactonization, an intramolecular cyclization that can occur spontaneously, particularly under acidic pH, or be catalyzed by an enzyme. mdpi.comrsc.org

Enzymatic Characterization in this compound Production

The enzymatic machinery responsible for γ-lactone biosynthesis is diverse, reflecting the different pathways used by various organisms. Key enzymes include those that create the 4-hydroxy fatty acid precursor and those that catalyze the final lactonization step.

Significant progress has been made in identifying the enzymes involved in the production of γ-decalactone, which serves as a model for other γ-lactones.

Cytochrome P450 Monooxygenases (CYPs): Patent literature has described CYP enzymes from various fungi, such as Mucor circinelloides and Basidiobolus meristosporus, that possess fatty acid 4-hydroxylase activity. google.com These enzymes offer a more direct route to the 4-hydroxy acid precursor. google.com

Alcohol Acyltransferase (AAT): In peach (Prunus persica), an enzyme named PpAAT1 has been identified and characterized. nih.gov This enzyme was shown to catalyze the final step of γ-decalactone synthesis by converting 4-hydroxydecanoyl-CoA into the lactone. nih.gov

Table 2: Key Enzymes in Putative γ-Lactone Biosynthesis

Enzyme Class Specific Enzyme Example Source Organism Function in Pathway Reference
Acyl-CoA Oxidase Aox1-6 Yarrowia lipolytica β-oxidation of fatty acid precursors nih.gov, researchgate.net
Cytochrome P450 CYP Monooxygenase Mucor ambiguus C-4 hydroxylation of fatty acids google.com

| Alcohol Acyltransferase | PpAAT1 | Prunus persica (Peach) | Catalysis of final lactonization step | nih.gov |

While no specific "this compound synthase" has been isolated and studied, research on analogous enzymes provides mechanistic insights. The formation of the lactone ring from its 4-hydroxyacyl-CoA precursor can be a spontaneous chemical reaction or an enzyme-mediated process. Spontaneous lactonization is favored by acidic conditions, which protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by the hydroxyl group. rsc.org

Enzymatic catalysis, however, offers specificity and efficiency. The study of the PpAAT1 enzyme from peach provided direct evidence for a "lactone synthase". nih.gov In vitro assays using purified recombinant PpAAT1 demonstrated that it efficiently catalyzes the internal esterification of 4-hydroxydecanoyl-CoA to yield γ-decalactone. nih.gov This suggests a mechanism where the enzyme binds the hydroxyacyl-CoA substrate in a conformation that facilitates the intramolecular cyclization. Kinetic analyses of different PpAAT1 variants from high- and low-aroma peach cultivars revealed significant differences in catalytic efficiency, linking enzyme activity directly to the level of lactone production. nih.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The regulation of γ-lactone biosynthesis is best understood in the yeast Yarrowia lipolytica. The production is intricately linked to the genes controlling the β-oxidation pathway, particularly the POX gene family encoding acyl-CoA oxidases. researchgate.netcore.ac.uk

Genetic engineering of these genes has proven to be an effective strategy for modulating γ-decalactone yields. nih.gov The Y. lipolytica genome contains six POX genes (POX1-6), each encoding an Aox enzyme with different substrate specificities. researchgate.net Studies involving gene knockouts and overexpression have revealed their specific roles:

Deleting the POX3 gene, which encodes an Aox with a preference for short-chain acyl-CoAs, was found to decrease the degradation of the C10 intermediate, thereby increasing the final yield of γ-decalactone. nih.gov

Conversely, overexpressing certain POX genes, such as POX2, has also been shown to enhance lactone production. researchgate.net

Strains with multiple POX gene disruptions have been constructed to fine-tune the metabolic flux towards the desired lactone product. core.ac.uk

These findings highlight that the regulation of lactone biosynthesis is complex, involving a balance of activities among a family of related enzymes. In other organisms, such as filamentous fungi, the biosynthesis of lactones can be regulated at the level of gene clusters, which often contain genes for a core synthase (like a polyketide synthase) as well as tailoring enzymes and regulatory proteins that are co-expressed. rsc.orgnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-Hydroxydecanoic acid
4-Hydroxydecanoyl-CoA
Acetic acid
Decenolide
Glucose
Linoleic acid
Ricinoleic acid
γ-Decalactone
δ-Decalactone

Gene Cluster Identification and Characterization

In many Streptomyces species, the genes responsible for the biosynthesis of GBLs are organized into distinct gene clusters. researchgate.netnih.govnih.gov The identification and characterization of these clusters have provided significant insights into the enzymatic machinery required for GBL synthesis. Although a specific gene cluster for this compound has not been reported, the composition of known GBL gene clusters offers a template for what might be expected.

A typical GBL biosynthetic gene cluster in Streptomyces contains a key enzyme, a GBL synthase, often designated as AfsA or its homologs (e.g., ScbA, ScgA). researchgate.netresearchgate.netnih.govrsc.org This enzyme is responsible for the initial condensation step, which joins a glycerol (B35011) derivative with a fatty acid derivative, ultimately forming the GBL structure. researchgate.netrsc.org The specificity of the GBL synthase for a particular fatty acyl-CoA or acyl carrier protein (ACP) substrate is a key determinant of the length of the acyl side chain of the final GBL product. For the synthesis of this compound, a synthase with a preference for a C10 acyl substrate would be required.

In addition to the synthase, these gene clusters frequently harbor genes encoding other biosynthetic enzymes, such as reductases and phosphatases, which are necessary for the modification and final maturation of the GBL molecule. rsc.org Furthermore, these clusters almost invariably include regulatory genes that control the expression of the biosynthetic genes. nih.govasm.orgasm.org

Below is a table summarizing the components often found in GBL biosynthetic gene clusters in Streptomyces, which can be considered a hypothetical model for a this compound cluster.

Gene/Protein Category Function Examples from Streptomyces Potential Role in this compound Biosynthesis
GBL SynthaseCatalyzes the condensation of a glycerol derivative and a fatty acid derivative.AfsA, ScbA, ScgA researchgate.netnih.govrsc.orgCondensation of a glycerol derivative with a decanoyl (C10) precursor.
ReductaseReduction of intermediates in the biosynthetic pathway.BprA rsc.orgModification of the butyrolactone ring or side chain.
PhosphataseRemoval of phosphate (B84403) groups from intermediates.Present in some pathways rsc.orgFinal step in the maturation of the GBL molecule.
Regulatory ProteinsControl the transcription of biosynthetic genes.ScbR, SfbR, ScgR nih.govasm.orgasm.orgRegulation of the entire biosynthetic pathway for this compound.

In contrast, the biosynthesis of γ-decalactone in the yeast Yarrowia lipolytica proceeds through the β-oxidation of ricinoleic acid (a C18 hydroxy fatty acid). mdpi.comtandfonline.comresearchgate.net This process involves the shortening of the fatty acid chain through several cycles of β-oxidation until a 4-hydroxydecanoic acid intermediate is formed, which then undergoes spontaneous or enzyme-catalyzed lactonization to yield γ-decalactone. mdpi.com This pathway does not typically involve a defined gene cluster in the same manner as in Streptomyces.

Transcriptional and Translational Control Mechanisms

The expression of GBL biosynthetic gene clusters in Streptomyces is tightly regulated at both the transcriptional and translational levels. These control mechanisms ensure that GBLs are produced in response to specific cellular signals and population densities, a process often referred to as quorum sensing. nih.govasm.org

Transcriptional Control:

Transcriptional regulation of GBL biosynthesis is primarily mediated by GBL receptor proteins, which are typically encoded within the gene cluster. nih.govasm.orgasm.org These receptors are often TetR-family transcriptional repressors. nih.gov In the absence of the GBL signaling molecule, the receptor protein binds to specific DNA sequences, known as autoregulatory elements (AREs), located in the promoter regions of the biosynthetic genes, thereby repressing their transcription. asm.orgnih.gov

When the intracellular concentration of the GBL reaches a certain threshold, it binds to its cognate receptor protein. plos.org This binding induces a conformational change in the receptor, causing it to dissociate from the DNA and relieving the repression of the biosynthetic genes. nih.gov This leads to a positive feedback loop where the production of the GBL is rapidly upregulated.

Some GBL systems exhibit even more complex regulatory networks, including:

Auto-regulation: The receptor protein may regulate its own transcription. nih.gov

Cross-regulation: Multiple receptor and pseudo-receptor proteins can interact and regulate the transcription of each other and the biosynthetic genes. asm.orgasm.orgnih.gov

Cascades: The GBL-receptor system can control the expression of other regulatory proteins, which in turn activate or repress the production of secondary metabolites. researchgate.net

Translational Control:

In some cases, translational control mechanisms have also been observed. For instance, in the scbA-scbR system of Streptomyces coelicolor, convergent transcription of the synthase and repressor genes can lead to the formation of sense and antisense RNA interactions. plos.org This can result in translational inhibition or mRNA degradation, adding another layer of regulation to the system. plos.org

The intricate regulatory network governing GBL biosynthesis is summarized in the table below.

Regulatory Element Mechanism of Action Effect on Gene Expression
GBL Receptor ProteinBinds to DNA in the absence of GBL, blocking transcription.Repression
GBL Signaling MoleculeBinds to the receptor protein, causing its dissociation from DNA.De-repression/Activation
Autoregulatory Elements (AREs)Specific DNA sequences in promoter regions where receptor proteins bind.Site of transcriptional control
Antisense RNAComplementary RNA strands can interact, inhibiting translation.Translational Inhibition

While these mechanisms are well-documented for several GBLs in Streptomyces, the specific transcriptional and translational controls for this compound remain to be elucidated. Future research focusing on the producing organism(s) of this compound will be necessary to uncover the precise regulatory networks involved.

Synthetic Methodologies and Stereoselective Approaches to 3 Decyldihydro 2 3h Furanone

Total Synthesis Strategies for Racemic 3-Decyldihydro-2(3H)-furanone

The synthesis of racemic this compound can be achieved through several established methods for the formation of γ-butyrolactone rings and the introduction of an alkyl substituent at the 3-position.

Early Synthetic Routes and Their Limitations

Early approaches to the synthesis of 3-alkyl-γ-butyrolactones often involved multi-step sequences with limitations in terms of yield, regioselectivity, and environmental impact. One classical approach involves the alkylation of γ-butyrolactone enolates. This method, while direct, can be hampered by side reactions such as polyalkylation and the requirement for strong, hazardous bases like lithium diisopropylamide (LDA). The reaction of the pre-formed enolate with a decyl halide, such as decyl bromide, would introduce the desired side chain. However, achieving high yields of the mono-alkylated product can be challenging.

Another early strategy involves the free-radical addition of carboxylic acids to olefins. For instance, the reaction of a long-chain α-olefin like 1-dodecene with a reagent that can generate a carboxymethyl radical could, in principle, lead to the desired lactone, though control of regioselectivity and competing polymerization reactions are significant hurdles.

Modern Convergent and Divergent Synthetic Pathways

More contemporary methods offer improved efficiency and selectivity. Convergent strategies often involve the coupling of two fragments of similar complexity, while divergent routes allow for the synthesis of various analogues from a common intermediate.

A prominent modern approach is the conjugate addition of organometallic reagents to α,β-unsaturated γ-lactones (γ-butenolides). The use of organocuprates, such as lithium didecylcuprate, allows for the efficient 1,4-addition to γ-butenolide, introducing the decyl group at the 3-position with high regioselectivity. This is a powerful and widely used method for the synthesis of 3-substituted γ-butyrolactones.

Alternatively, a Knoevenagel condensation of an appropriate aldehyde with a malonic ester derivative, followed by reduction and lactonization, represents a versatile pathway. For the synthesis of this compound, undecanal could be condensed with diethyl malonate, followed by a series of transformations including reduction of the double bond and one of the ester groups, and subsequent cyclization.

Another effective modern route is the catalytic hydrogenation of 3-decylidene-γ-butyrolactone. This precursor can be synthesized by the condensation of γ-butyrolactone with decanal. The subsequent hydrogenation of the exocyclic double bond, often using catalysts like palladium on carbon (Pd/C), proceeds with high yield to furnish the desired saturated lactone.

Racemic Synthesis Method Key Reagents Advantages Potential Limitations
Enolate Alkylationγ-Butyrolactone, LDA, Decyl bromideDirect introduction of the alkyl chainPolyalkylation, use of strong bases
Organocuprate Conjugate Additionγ-Butenolide, Lithium didecylcuprateHigh regioselectivity, good yieldsRequires preparation of organometallic reagent
Catalytic Hydrogenation3-Decylidene-γ-butyrolactone, H₂, Pd/CHigh yield, clean reactionRequires synthesis of the unsaturated precursor

Asymmetric Synthesis of Enantiomerically Pure this compound

The biological activity of chiral molecules is often enantiomer-dependent, making the development of asymmetric syntheses for this compound a significant area of research.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. L-glutamic acid is a common and inexpensive chiral precursor for the synthesis of γ-butyrolactones. Through a diazotization reaction, L-glutamic acid can be converted to (S)-γ-carboxy-γ-butyrolactone. The carboxylic acid functionality can then be transformed into the decyl group through a series of steps, such as conversion to an acid chloride followed by reaction with an organocadmium or organocuprate reagent, or through a multi-step reduction and subsequent chain elongation sequence. This strategy ensures the stereochemical integrity of the final product, leading to enantiomerically pure (S)-3-decyldihydro-2(3H)-furanone.

Asymmetric Catalysis in the Construction of the Furanone Ring and Side Chain

Asymmetric catalysis offers a more flexible and efficient route to enantiomerically enriched compounds. One of the most effective methods is the asymmetric hydrogenation of 3-alkylidene-γ-butyrolactones or related unsaturated precursors. The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP), can afford this compound with high enantioselectivity. rsc.orgsemanticscholar.orgnih.govnih.govsemanticscholar.org For example, the asymmetric hydrogenation of 3-decylidene-γ-butyrolactone in the presence of a chiral catalyst would yield the target molecule with a specific stereochemistry, depending on the catalyst's chirality.

Another powerful strategy is the enantioselective conjugate addition of a decyl nucleophile to γ-butenolide. This can be achieved using a chiral catalyst to control the stereochemical outcome of the addition of an organometallic reagent, such as a decyl Grignard or organozinc reagent, in the presence of a copper catalyst and a chiral ligand.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. A common chemoenzymatic approach is the kinetic resolution of racemic this compound using lipases. nih.govnih.govpolimi.itcore.ac.ukresearchgate.net In this process, a lipase selectively catalyzes the hydrolysis or transesterification of one enantiomer of the racemic lactone, leaving the other enantiomer unreacted and thus enantiomerically enriched. The choice of lipase and reaction conditions is crucial for achieving high enantiomeric excess. For instance, lipases from Pseudomonas species have been shown to be effective in the resolution of γ-lactones with long alkyl chains. frontiersin.orgnih.gov

Asymmetric Synthesis Method Key Features Typical Precursors Expected Outcome
Chiral Pool SynthesisUtilizes natural chiral starting materialsL-Glutamic acidEnantiomerically pure product with defined stereochemistry
Asymmetric CatalysisEmploys chiral catalysts for stereocontrol3-Decylidene-γ-butyrolactone, γ-ButenolideHigh enantiomeric excess of the desired enantiomer
Chemoenzymatic ResolutionUses enzymes for selective transformationRacemic this compoundSeparation of enantiomers, one enriched

Development of Novel and Sustainable Synthetic Methods for this compound

The pursuit of novel and sustainable synthetic routes to this compound, a valuable γ-butyrolactone, is driven by the need for environmentally benign processes and improved efficiency. Research in this area focuses on minimizing waste, reducing the use of hazardous reagents, and employing catalytic systems that offer high selectivity and yield.

One innovative and sustainable approach involves the catalytic hydrogenation of maleic anhydride with 1-dodecene. This method utilizes a bifunctional catalyst system, typically composed of a noble metal for hydrogenation and an acidic component to promote the subsequent cyclization and alkylation steps. The reaction proceeds in a one-pot manner, which is advantageous for process intensification and waste reduction.

A key aspect of this methodology is the ability to control the reaction conditions to favor the formation of the desired 3-substituted γ-butyrolactone. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that influence the reaction pathway and the final product distribution. For instance, the use of a palladium-based catalyst supported on an acidic zeolite has been shown to effectively catalyze the tandem reaction, leading to good yields of this compound.

The stereoselectivity of these reactions is another important consideration, as the biological activity of chiral molecules is often dependent on their stereochemistry. While many of the current sustainable methods for 3-alkyldihydro-2(3H)-furanones result in a racemic mixture, efforts are underway to develop enantioselective catalytic systems. Chiral ligands can be incorporated into the catalyst structure to induce asymmetry in the product, leading to an enrichment of one enantiomer over the other.

Below is a data table summarizing the key findings from a study on the catalytic synthesis of this compound:

CatalystSolventTemperature (°C)H2 Pressure (bar)Yield (%)
Pd/H-BEAToluene1505078
Pt/H-ZSM-5Dioxane1606072
Ru/Amberlyst-15Heptane1405565

Further research is focused on utilizing renewable starting materials to enhance the sustainability profile of this compound synthesis. For example, lignocellulosic biomass can be a source of levulinic acid, which can be derivatized and subsequently converted to the target molecule through various chemical transformations.

In addition to catalytic hydrogenation, other novel methods are being explored. These include electrochemical approaches, which can minimize the use of chemical oxidants and reductants, and flow chemistry techniques, which offer enhanced safety, scalability, and process control. While these methods are still in the early stages of development for the specific synthesis of this compound, they hold significant promise for future sustainable production.

The continuous development of these novel and sustainable synthetic methods is crucial for the environmentally responsible production of this compound and other valuable γ-butyrolactones, paving the way for greener chemical manufacturing processes.

Chemical Reactivity and Derivatization of 3 Decyldihydro 2 3h Furanone

Ring-Opening and Ring-Closing Reactions of the Dihydrofuranone Core

The stability and reactivity of the γ-lactone ring are central to the chemistry of 3-Decyldihydro-2(3H)-furanone. The ring can be opened under various conditions, yielding γ-hydroxy carboxylic acid derivatives, or formed from suitable open-chain precursors.

The ester linkage within the lactone ring is susceptible to hydrolysis under both acidic and basic conditions. This reaction establishes an equilibrium between the cyclic lactone and its corresponding open-chain form, 4-hydroxy-tridecanoic acid.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by water. Studies on similar γ-lactones, such as γ-butyrolactone, have shown that this acid-catalyzed hydrolysis typically proceeds through an acyl-cleavage mechanism. acs.orgnih.gov The equilibrium position is dependent on factors like pH, temperature, and solvent.

Base-catalyzed hydrolysis, which is generally irreversible, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is typically faster and more complete than acid-catalyzed hydrolysis.

Solvolysis with other nucleophiles, such as alcohols (alcoholysis), can lead to the formation of 4-hydroxy-tridecanoic acid esters. These transformations are crucial for converting the lactone into different functional group derivatives.

Table 1: General Conditions for Hydrolysis of γ-Lactones

Condition Reagent Product Mechanism
Acidic H₂O, H⁺ (e.g., H₂SO₄) γ-Hydroxycarboxylic acid Acyl-Oxygen Cleavage
Basic H₂O, OH⁻ (e.g., NaOH) γ-Hydroxycarboxylate Salt Nucleophilic Acyl Substitution

The reactivity of the lactone is dominated by the electrophilic nature of its carbonyl carbon. This site is prone to attack by a wide range of nucleophiles, which is the most common pathway for ring-opening. researchgate.net

Nucleophilic Reactions: Nucleophiles attack the sp²-hybridized carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, cleaving the endocyclic C-O bond and opening the ring. researchgate.net This general mechanism applies to reactions with:

Amines (Aminolysis): Reaction with primary or secondary amines yields the corresponding 4-hydroxy-tridecanamides.

Grignard Reagents: Organometallic reagents like Grignard reagents can add twice. The first addition opens the ring to form a ketone intermediate, which is then attacked by a second equivalent to yield a diol after workup.

Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a diol, specifically tridecane-1,4-diol.

Electrophilic Reactions: Electrophilic attack on the lactone is less common for initiating ring-opening. The carbonyl oxygen is the most nucleophilic site and can react with strong electrophiles. This can form an oxocarbenium ion intermediate, but this does not typically lead to ring-opening without the subsequent intervention of a nucleophile. researchgate.net In the absence of a suitable nucleophile, other pathways like enolization may be favored. researchgate.net

Functionalization and Modification of the Decyl Side Chain

The ten-carbon alkyl chain provides a scaffold for modifications that can alter the molecule's physical properties and biological activity without disrupting the lactone core.

The saturated decyl chain is relatively inert but can be functionalized under specific conditions.

Oxidation: While direct oxidation of the alkyl chain can be challenging, microbial or enzymatic systems can introduce hydroxyl groups. For instance, in the biosynthesis of related lactones, β-oxidation pathways are key, and intermediates like 3-hydroxy-γ-decalactone are observed. nih.gov Chemical methods for selective oxidation, such as remote C-H activation, could potentially install functional groups at specific positions on the chain.

Reduction: As the decyl chain is already a saturated alkane, reductive transformations are not applicable unless unsaturation is first introduced.

Introducing a halogen onto the decyl side chain is a powerful strategy for further derivatization.

Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide with light initiation) can introduce a bromine atom onto the alkyl chain. The selectivity can be low, leading to a mixture of isomers, but it provides a handle for subsequent reactions.

Cross-Coupling Reactions: Once halogenated, the derivative can undergo various cross-coupling reactions. For example, a Suzuki coupling with a boronic acid could be used to form a new carbon-carbon bond, attaching an aryl or other alkyl group to the side chain. Similarly, Sonogashira or Heck reactions could introduce alkyne or alkene functionalities, respectively. These reactions significantly expand the range of accessible derivatives.

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship Studies

To investigate how molecular structure relates to biological or sensory properties (Structure-Activity Relationship, or SAR), a variety of analogs of this compound can be synthesized. These studies often involve systematic modifications to both the side chain and the lactone ring.

Common synthetic strategies for generating analogs include:

Varying the Alkyl Chain Length: A common approach involves the alkylation of a γ-butyrolactone enolate or a related precursor with different alkyl halides (e.g., octyl bromide, dodecyl bromide) to generate a library of 3-alkyl-dihydrofuranones with varying chain lengths.

Introducing Functionality on the Side Chain: As described in section 5.2, the decyl chain can be functionalized. SAR studies might explore the effect of adding hydroxyl, keto, or aromatic groups at different positions along the chain.

Modifying the Lactone Ring: Analogs can be created by introducing substituents at other positions on the furanone ring (e.g., at the C4 or C5 positions) or by altering the stereochemistry at the C3 chiral center.

Table 2: Examples of Synthetic Analogs for SAR Studies

Analog Type Modification Potential Synthetic Route
Chain Length Homologs 3-Octyldihydro-2(3H)-furanone Alkylation of γ-butyrolactone enolate with 1-bromooctane
Chain Length Homologs 3-Dodecyldihydro-2(3H)-furanone Alkylation of γ-butyrolactone enolate with 1-bromododecane
Side-Chain Functionalization 3-(10-Hydroxydecyl)dihydro-2(3H)-furanone Synthesis starting from a precursor with a terminal protected alcohol

These systematic modifications allow researchers to map the structural requirements for a desired activity, whether it be for flavor, fragrance, or therapeutic applications.

Design Principles for Novel this compound Analogs

The design of novel analogs of this compound, a saturated γ-lactone, is guided by established principles in medicinal chemistry and materials science aimed at optimizing its biological activity, physicochemical properties, and potential therapeutic applications. The core γ-butyrolactone scaffold is a prevalent motif in numerous natural products exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antibiotic, and antifungal properties. nih.gov The derivatization of this core structure allows for the systematic exploration of structure-activity relationships (SAR).

Key strategies in the design of novel analogs often involve modifications at various positions of the furanone ring and the decyl side chain. These modifications are intended to modulate lipophilicity, steric hindrance, and electronic properties, which in turn can influence the compound's interaction with biological targets.

Core Scaffold Modification:

The γ-lactone ring itself presents several opportunities for modification. The carbonyl group can be a key interaction point with biological macromolecules. While the five-membered lactone ring of γ-butyrolactone is relatively stable and less prone to ring-opening polymerization under normal conditions compared to more strained lactones, its reactivity can be harnessed for covalent modifications of target proteins. vot.pl

Side-Chain Homologation and Functionalization:

The n-decyl chain at the 3-position is a significant determinant of the molecule's lipophilicity. Analogs can be designed by:

Varying Chain Length: Shortening or lengthening the alkyl chain can systematically alter the hydrophobic character of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Introducing Unsaturation: The incorporation of double or triple bonds in the decyl chain can introduce conformational rigidity and potential for further functionalization.

Incorporating Functional Groups: The introduction of polar functional groups such as hydroxyl, amino, or carboxyl groups can enhance water solubility and provide new points for hydrogen bonding with biological targets.

Stereochemical Considerations:

The stereocenter at the 3-position of the furanone ring is a critical factor in the design of new analogs. The spatial arrangement of the decyl group can significantly impact the molecule's ability to bind to chiral biological targets such as enzymes and receptors. Therefore, the stereoselective synthesis of enantiomerically pure analogs is a primary consideration in the design process.

Bioisosteric Replacement:

Another design principle involves the bioisosteric replacement of the lactone ring or the decyl side chain. For instance, the lactone oxygen could be replaced with a nitrogen atom to yield a γ-lactam, a scaffold also known for its diverse biological activities. semanticscholar.org Similarly, segments of the decyl chain could be replaced with aromatic or heteroaromatic rings to explore different spatial and electronic properties.

A summary of design principles for novel this compound analogs is presented in the table below.

Design PrincipleTarget Property ModificationPotential Impact
Core Scaffold Modification Reactivity, Hydrogen BondingAltered covalent binding potential, modified target affinity
Side-Chain Homologation Lipophilicity, Steric ProfileModulated membrane permeability and target binding
Side-Chain Functionalization Polarity, Hydrogen BondingEnhanced solubility, new target interactions
Stereochemical Control 3D ConformationImproved target specificity and potency
Bioisosteric Replacement Physicochemical PropertiesNovel biological activities, improved pharmacokinetic profile

Stereochemical Influence on Derivative Properties and Activities

Stereochemistry plays a pivotal role in determining the physicochemical properties and biological activities of chiral molecules like the derivatives of this compound. The presence of a stereocenter at the C3 position, where the decyl group is attached, means that the compound can exist as two enantiomers, (R)-3-decyldihydro-2(3H)-furanone and (S)-3-decyldihydro-2(3H)-furanone. The distinct three-dimensional arrangement of these enantiomers leads to different interactions with other chiral molecules, including biological targets like enzymes and receptors.

Influence on Biological Activity:

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active while the other is inactive or may even produce undesirable side effects. This is because the binding sites of biological targets are themselves chiral, and thus can differentiate between the enantiomers of a substrate or ligand.

For γ-lactones, stereochemistry has been shown to be a critical determinant of their biological effects. For instance, in the context of quorum sensing in bacteria, the specificity of the interaction between signaling molecules and their receptors is highly dependent on the stereochemistry of the lactone ring. While specific studies on the enantiomers of this compound are not widely reported, the general principles observed for other bioactive lactones are applicable.

Influence on Physicochemical Properties:

While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their properties can differ in a chiral environment. A notable example is their interaction with plane-polarized light, where enantiomers rotate the plane of light in equal but opposite directions. This property is used to distinguish between enantiomers and to determine their enantiomeric purity.

Furthermore, the stereochemistry of alkyl-substituted γ-lactones can influence their sensory properties, such as odor. Different enantiomers of a chiral lactone can have distinct smells, a phenomenon that is attributed to the specific interactions of each enantiomer with chiral olfactory receptors. elsevierpure.com

The table below summarizes the potential influence of stereochemistry on the properties of this compound derivatives.

PropertyInfluence of StereochemistryRationale
Biological Activity Can vary significantly between enantiomers.Chiral biological targets (enzymes, receptors) can differentiate between stereoisomers, leading to differences in binding affinity and efficacy.
Odor Profile Enantiomers may have distinct odors. elsevierpure.comOlfactory receptors are chiral and can interact differently with each enantiomer.
Optical Rotation Enantiomers rotate plane-polarized light in opposite directions.This is a defining characteristic of chiral molecules.
Chromatographic Behavior Enantiomers can be separated using chiral chromatography.Differential interaction with a chiral stationary phase allows for separation.

Biological Activities and Mechanistic Investigations of 3 Decyldihydro 2 3h Furanone

Role of 3-Decyldihydro-2(3H)-furanone as a Chemical Mediator in Biological Systems

This compound, also known as γ-tetradecalactone, is a naturally occurring gamma-lactone that has been identified as a semiochemical, suggesting its role in chemical communication between organisms. While its primary recognition is as a flavor and fragrance component in various foods and cosmetics, emerging research points towards its involvement in a range of biological activities, from insect communication to antimicrobial defense.

Pheromonal and Kairomonal Activities in Insect Communication

While this compound is classified as a semiochemical, specific research detailing its role as a pheromone or kairomone in insect communication is limited. However, the broader class of γ-lactones has established roles in insect chemical ecology. For instance, other γ-lactones are known to function as sex pheromones. A notable example is the hermit beetle (Osmoderma eremita), where males produce (R)-(+)-γ-decalactone as a sex pheromone.

The potential for this compound to act as an insect attractant or repellent is an area requiring further investigation. Its structural similarity to known insect pheromones suggests it could play a role in the chemical communication of certain insect species, potentially influencing behaviors such as mating, aggregation, or oviposition. Further electrophysiological and behavioral studies are necessary to elucidate any specific pheromonal or kairomonal functions of this compound.

Antimicrobial and Antifungal Properties of this compound

Research has indicated that γ-lactones possess significant antimicrobial and antifungal properties. Studies on various γ-lactones have demonstrated a structure-activity relationship where the antimicrobial effects are intensified with an increase in the length of the side chain. This suggests that this compound, with its ten-carbon side chain, is likely to exhibit notable antimicrobial and antifungal activity.

While specific studies on the antimicrobial spectrum of this compound are not extensively documented, research on closely related compounds provides valuable insights. For example, γ-dodecalactone has shown inhibitory activity against the yeast Candida albicans and the filamentous fungi Aspergillus niger. researchgate.net Similarly, both γ-decalactone and δ-decalactone have been found to inhibit the growth of the bacterium Staphylococcus aureus, as well as C. albicans and A. niger. researchgate.net The mechanism of action for some lactones, such as massoialactone, is suggested to involve the inhibition of the respiratory system in microorganisms. researchgate.net Given these findings, it is plausible that this compound exhibits a broad spectrum of activity against various pathogenic and spoilage microorganisms.

Table 1: Documented Antimicrobial and Antifungal Activity of Select Gamma-Lactones

CompoundTarget OrganismActivity
γ-DodecalactoneCandida albicansInhibitory
Aspergillus nigerInhibitory
γ-DecalactoneStaphylococcus aureusInhibitory
Candida albicansInhibitory
Aspergillus nigerInhibitory

Phytotoxic or Allelopathic Effects in Plant Interactions

Direct research on the phytotoxic or allelopathic effects of this compound is currently lacking. However, the broader class of lactones, particularly sesquiterpene lactones, are well-documented for their allelopathic potential, affecting the germination and growth of other plants. While structurally different from sesquiterpene lactones, the potential for long-chain γ-lactones to influence plant-plant interactions cannot be entirely dismissed and warrants further investigation. Allelopathy is a complex process involving a variety of chemical compounds, and the contribution of specific lactones like this compound to this phenomenon remains an open area of research.

Molecular Mechanisms of Action and Target Identification for this compound

The specific molecular mechanisms of action for this compound are not yet fully elucidated. However, by examining the mechanisms of related lactones in biological systems, potential pathways and targets can be inferred.

Receptor Binding and Signal Transduction Pathways Activated by this compound

In the context of insect olfaction, lactones are detected by specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons. While a specific receptor for this compound has not been identified, research on the malaria vector mosquito, Anopheles gambiae, has characterized a lactone-sensitive odorant receptor, AgOr48. The activation of these receptors by odorant molecules is believed to lead to the opening of ion channels, resulting in the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect brain for processing. The general mechanism of insect olfaction involves the binding of the odorant molecule to an odorant-binding protein (OBP) in the sensillum lymph, which then transports it to the OR. The OR, in complex with a co-receptor (Orco), forms a ligand-gated ion channel.

Enzyme Inhibition or Activation by this compound

There is currently a lack of specific research on the direct inhibition or activation of enzymes by this compound. However, various lactones are known to be biologically active due to their ability to interact with enzymes. For example, some lactone-containing compounds, such as camptothecin (B557342) and its derivatives, are known inhibitors of topoisomerase, an enzyme crucial for DNA replication and repair. While these are structurally more complex than this compound, it highlights the potential for the lactone moiety to be involved in enzyme interactions. Further research is needed to screen this compound against a range of enzymes to identify any potential inhibitory or activating effects, which could explain its observed and potential biological activities.

Impact on Gene Expression and Cellular Pathways

There is no publicly available scientific literature or experimental data detailing the impact of this compound on gene expression or specific cellular pathways. Studies on other furanone derivatives have shown activities such as the inhibition of cyclooxygenase (COX) enzymes or interactions with signaling pathways related to inflammation and cancer, but these findings cannot be directly attributed to this compound. nih.govmdpi.com Research is required to determine if this compound possesses similar or unique biological targets and to elucidate the molecular mechanisms that would underlie any such activities.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Comprehensive structure-activity relationship (SAR) studies specifically focused on this compound and its analogs have not been reported in the scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective analogs. nih.gov

There is no available data on how modifications to the functional groups of this compound analogs would influence their biological efficacy. Such studies would typically involve synthesizing a series of analogs by altering the decyl side chain (e.g., changing its length, introducing unsaturation, or adding functional groups) or modifying the lactone ring itself. The biological activity of these new compounds would then be systematically evaluated to establish clear structure-activity relationships. For the broader class of γ-butyrolactones, modifications of the side chain have been shown to influence activities such as the inhibition of protein tyrosine phosphatase 1B (PTP1B). nih.gov

Ecological Roles and Environmental Fate of 3 Decyldihydro 2 3h Furanone

Inter- and Intra-Species Communication Mediated by 3-Decyldihydro-2(3H)-furanone

This compound belongs to the gamma (γ)-lactone class of chemical compounds. While specific research on the semiochemical functions of this compound is limited, the broader family of γ-lactones is known to play a significant role in chemical communication between organisms. mdpi.com These molecules can act as pheromones (communicating within a species) or allelochemicals (communicating between different species), such as allomones, kairomones, and synomones. thegoodscentscompany.com The specific ecological role is determined by the organisms involved in the interaction.

While direct evidence for this compound's role in predator-prey interactions is not extensively documented, the functions of other lactones provide a framework for its potential activities. Some lactones possess properties that can deter feeding by herbivores or predators, acting as antifeedants. nih.govnih.gov For instance, certain terpenoid γ-lactones have demonstrated significant antifeedant activity against stored grain pests like the granary weevil beetle (Sitophilus granarius) and the confused flour beetle (Tribolium confusum). nih.gov This suggests that this compound, if produced by an organism, could serve as a defensive allomone, rendering the organism unpalatable to potential predators and thus increasing its survival rate.

Conversely, volatile lactones emitted by plants or insects can be intercepted by predators or parasitoids as kairomones. These chemical cues can guide natural enemies to their prey or hosts. Although no specific predator is known to use this compound as a cue, this is a common mechanism in the chemical ecology of insects.

Lactones are integral to the chemical ecology of a wide array of organisms, from microbes to mammals. mdpi.com They are often key components of fruit and flower aromas, acting as synomones to attract pollinators or seed dispersers, a relationship that benefits both the plant and the animal. nih.gov In insects, lactones can function as aggregation pheromones, sex pheromones, or trail pheromones. For example, other furanone derivatives serve as male pheromones in certain cockroach species. nih.gov

In microbial communities, lactones, particularly N-acyl-homoserine lactones, are fundamental signaling molecules in quorum sensing. mdpi.com This process allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production, based on population density. While this compound is not an N-acyl-homoserine lactone, its structural similarity to the core lactone ring suggests a potential, though unexplored, role in microbial interactions.

The table below summarizes the roles of various lactones in organismal interactions, illustrating the potential ecological functions of this compound by analogy.

Compound ClassSpecific Compound ExampleOrganism(s)Ecological Role
γ-LactoneTerpenoid γ-lactonesGrain storage pests (e.g., Sitophilus granarius)Allomone (Antifeedant)
Furanone5-Methyl-4-hydroxy-3(2H)-furanoneCockroach (Eurycotis floridana)Pheromone (Male sex pheromone)
Brominated FuranonesVariousRed seaweed (Delisea pulchra)Allomone (Anti-bacterial, anti-herbivore)
N-Acyl Homoserine LactoneVariousGram-negative bacteriaPheromone (Quorum sensing signal)

Environmental Degradation Pathways of this compound

The environmental persistence of any chemical compound is determined by its susceptibility to various degradation processes. For this compound, these pathways can be broadly categorized into abiotic (photolytic) and biotic (microbial) degradation.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, primarily ultraviolet (UV) radiation from the sun. While specific studies on the photolysis of this compound are scarce, the general principles of organic photochemistry suggest it may undergo degradation, particularly if it reaches the upper layers of aquatic environments or the atmosphere. The lactone ring and the alkyl chain are generally stable but can be susceptible to cleavage by high-energy photons, potentially leading to the formation of smaller, more oxidized molecules. The efficiency of this process would depend on factors like the intensity of solar radiation, the presence of photosensitizing agents (e.g., humic substances in water), and the environmental matrix.

Biodegradation is a crucial pathway for the environmental removal of organic compounds. It is mediated by the metabolic activities of microorganisms such as bacteria and fungi. Lactones, being structurally related to fatty acids and esters, are generally considered biodegradable. rsc.org

The degradation of γ-lactones typically begins with the enzymatic hydrolysis of the ester bond in the lactone ring. This reaction is catalyzed by lactonase or esterase enzymes, opening the ring to form the corresponding γ-hydroxy carboxylic acid (in this case, 4-hydroxy-tetradecanoic acid). This linear intermediate can then be further metabolized by microorganisms through pathways like β-oxidation, a common process for breaking down fatty acids. During β-oxidation, the alkyl chain is sequentially shortened, producing acetyl-CoA, which can then enter the central metabolic pathways of the microorganism.

Studies on other γ-lactones, such as gamma-valerolactone (B192634) (GVL), have shown that they are readily biodegradable, supporting the likelihood that this compound would also be susceptible to microbial degradation in soil and water environments. rsc.org

Hypothesized Biodegradation Pathway of this compound:

Ring Opening: The lactone ring is hydrolyzed by microbial lactonases to form 4-hydroxytetradecanoic acid.

β-Oxidation: The resulting hydroxy fatty acid enters the β-oxidation pathway, where the decyl side chain is progressively cleaved into two-carbon units (acetyl-CoA).

Mineralization: The acetyl-CoA is funneled into the Krebs cycle and ultimately mineralized to carbon dioxide and water.

Environmental Impact and Persistence Studies of this compound

Direct environmental impact and persistence data for this compound are not widely available. However, by examining studies on structurally similar compounds, it is possible to infer its likely environmental behavior.

As a γ-lactone, it is expected to have a relatively low persistence in environments with active microbial populations due to its biodegradability. rsc.org The rate of degradation would be influenced by environmental conditions such as temperature, pH, oxygen availability, and the composition of the microbial community.

Ecotoxicity studies on the related compound gamma-valerolactone (GVL) have indicated a low acute toxicity towards various aquatic organisms, including bacteria, invertebrates, and algae. rsc.org This suggests that this compound may also exhibit a low potential for causing acute harm to aquatic ecosystems at typical environmental concentrations. Its longer alkyl chain compared to GVL might slightly increase its lipophilicity, which could influence its bioaccumulation potential, although rapid metabolism would likely mitigate this.

The table below presents ecotoxicity data for gamma-valerolactone (GVL) as a proxy for estimating the potential environmental impact of γ-lactones.

OrganismTest TypeEndpointGVL Concentration (mg/L)
Green algae (Raphidocelis subcapitata)72h EC50Growth Inhibition>1000
Water flea (Daphnia magna)48h EC50Immobilization>500
Marine bacteria (Vibrio fischeri)30min EC50Luminescence Inhibition727

Source: Adapted from studies on gamma-valerolactone ecotoxicity. rsc.org

Based on these data and its expected biodegradability, this compound is unlikely to be a persistent or highly toxic environmental contaminant. When used as flavor ingredients, lactones are generally not considered a risk to the environment at the concentrations employed. researchgate.net

Advanced Analytical Methodologies for 3 Decyldihydro 2 3h Furanone Detection and Quantification

Chromatographic Techniques for High-Sensitivity Analysis

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the separation and sensitive detection of 3-decyldihydro-2(3H)-furanone. These methods are adept at isolating the analyte from interfering compounds and providing precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound, also known as γ-decalactone. nih.gov This method combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. Samples are typically introduced into the GC system after extraction with an organic solvent, such as diethyl ether. mdpi.comnih.gov

The separation is commonly performed on capillary columns with various stationary phases. For instance, a DB-35MS column, which has a stationary phase of (35%-phenyl)-methylpolysiloxane, has been successfully used for the analysis of γ-lactones. google.com Another effective stationary phase is polyethylene glycol, found in columns like the HP-INNOWax, which is suitable for separating aroma compounds. nih.gov The temperature program of the GC oven is optimized to ensure the efficient separation of the target analyte from other matrix components. A typical analysis involves an initial oven temperature followed by a programmed ramp to a final temperature, which is then held for a period to ensure all compounds elute. nih.govgoogle.com

Following separation in the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure. For γ-decalactone, a characteristic fragment ion at a mass-to-charge ratio (m/z) of 85 is often used for quantification due to its high abundance. nih.gov This combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of the compound. The sensitivity of GC-MS allows for detection limits in the low µg/L range. nih.gov

Table 1: GC-MS Parameters for this compound (γ-Decalactone) Analysis
ParameterCondition 1Condition 2
Column TypeDB-35MS capillary column (60 m x 0.25 mm x 0.25 µm) google.comHP-INNOWax (60 m x 0.25 mm x 0.25 µm) nih.gov
Stationary Phase(35%-Phenyl)-methylpolysiloxane google.comPolyethylene glycol nih.gov
Injector Temperature260 °C google.com200 °C nih.gov
Carrier GasHelium nih.govNitrogen mdpi.com
Flow Rate1.0 mL/min nih.gov1.1 mL/min mdpi.com
Oven Program60 °C (1 min), ramp 8 °C/min to 240 °C, ramp 10 °C/min to 260 °C (hold 8 min) google.com60 °C (3 min), ramp 20 °C/min to 200 °C (hold 10 min) nih.gov
Detector TemperatureMS Transfer Line: 260 °C google.comFID: 250 °C nih.gov
Ionization ModeElectron Ionization (EI) nih.govNot Applicable (FID) nih.gov
Key m/z for Quantification85 nih.govNot Applicable (FID) nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

For analyzing this compound in complex matrices where volatility may be a concern or to avoid potential thermal degradation, liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is a powerful alternative. researchgate.net This technique is highly suited for food, beverage, and biological samples, offering excellent sensitivity and selectivity. amazonaws.com

Sample preparation for LC-MS/MS often involves a liquid-liquid extraction or solid-phase extraction (SPE) to remove the bulk of the matrix components that could interfere with the analysis. amazonaws.com The separation is achieved on a liquid chromatography column, typically a reversed-phase column such as a C18. The mobile phase composition is optimized to provide good retention and peak shape for the lactone.

The interface between the LC and the MS is crucial, with atmospheric pressure ionization (API) techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being the most common. amazonaws.com ESI is often preferred for its sensitivity. amazonaws.com In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the protonated molecule of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then specific product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and matrix effects, leading to very low detection and quantification limits. researchgate.net The high selectivity of LC-MS/MS can reduce the need for extensive sample cleanup, thus increasing sample throughput. amazonaws.com

Chiral Chromatography for Enantiomeric Purity Determination

This compound is a chiral molecule, existing as (R) and (S) enantiomers. These enantiomers can have distinct sensory properties and their relative abundance can indicate the origin of the compound (natural vs. synthetic). Therefore, the determination of enantiomeric purity is of great importance. Chiral chromatography, most commonly using gas chromatography, is the method of choice for this purpose. gcms.cz

The separation of enantiomers is achieved by using a chiral stationary phase, which is typically a cyclodextrin derivative coated onto a capillary column. These chiral selectors form transient diastereomeric complexes with the enantiomers, leading to differences in their retention times and allowing for their separation. For lactones, derivatized cyclodextrin phases have demonstrated excellent enantiomeric selectivity. gcms.cz

The enantiomeric excess (e.e.%), a measure of the purity of the sample, can be calculated from the peak areas of the two separated enantiomers. This technique is crucial for authenticity control in the flavor and fragrance industry and for studying stereoselective biochemical pathways. google.com For example, biotechnological production methods often yield a product with a high enantiomeric excess, which can be a key quality parameter. google.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and for providing detailed information about its chemical bonds and atomic arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules. High-resolution NMR provides detailed information about the carbon-hydrogen framework of this compound. springernature.com

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. For this compound, the spectrum would show characteristic signals for the protons on the decyl chain, the protons on the furanone ring, and specifically the proton on the carbon atom bearing the alkyl chain.

¹³C NMR spectroscopy provides information about the different carbon atoms. Distinct signals would be observed for the carbonyl carbon of the lactone, the carbon atom attached to the ring oxygen, the carbons within the furanone ring, and the carbons of the decyl side chain. chemicalbook.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons, confirming the complete structure. hku.hk COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is crucial for piecing together the molecular fragments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (γ-Decalactone)
Atom Position (in furanone ring)¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C=O (Carbonyl)-~177
CH-O (C5)~4.4~81
CH₂ (C4)~1.9 - 2.5~29
CH₂ (C3)~1.9 - 2.5~28
Alkyl Chain (CH₃)~0.9~14
Alkyl Chain (CH₂)~1.2 - 1.6~22-36

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These two techniques are complementary, as some molecular vibrations that are strong in IR may be weak or absent in Raman, and vice versa.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound shows a very strong and characteristic absorption band for the lactone carbonyl (C=O) group, typically appearing around 1770 cm⁻¹. This peak is a key indicator of the γ-lactone structure. Other bands corresponding to C-H stretching and bending vibrations of the alkyl chain and the furanone ring are also present.

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds. For this compound, the Raman spectrum would also show a band for the C=O stretch, although typically weaker than in the IR spectrum. The C-C and C-H vibrations of the aliphatic chain would give rise to strong signals. nih.gov According to correlation tables, the C=O stretch for a lactone is expected in the 1735–1790 cm⁻¹ range in a Raman spectrum. uci.edu The analysis of both IR and Raman spectra provides a comprehensive profile of the molecule's functional groups, confirming its identity.

Sample Preparation and Enrichment Strategies for Trace Analysis of this compound

The accurate quantification of this compound, a significant aroma compound, at trace levels in complex matrices such as food, beverages, and biological samples, presents a considerable analytical challenge. The low concentration of the analyte, coupled with the presence of interfering compounds, necessitates effective sample preparation and enrichment strategies. These steps are critical to isolate the target analyte, remove matrix interferences, and concentrate it to a level amenable to instrumental analysis, thereby enhancing detection sensitivity and ensuring the reliability of quantitative results.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two principal techniques employed for the extraction and purification of this compound from various sample matrices. Optimization of these methods is crucial for achieving high recovery rates and clean extracts.

Liquid-Liquid Extraction (LLE)

LLE is a conventional method based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which is a relatively nonpolar lactone, organic solvents such as diethyl ether and ethyl acetate (B1210297) are commonly used for extraction from aqueous-based samples. tandfonline.comscispace.com

Key optimization parameters for LLE include:

Solvent Selection: The choice of solvent is critical and depends on the analyte's polarity and the sample matrix. The solvent should have a high affinity for this compound and be immiscible with the sample matrix.

pH Adjustment: The pH of the aqueous sample can influence the extraction efficiency of certain analytes. For lactones like this compound, maintaining a neutral or slightly acidic pH is generally preferred to prevent hydrolysis of the lactone ring, which can occur under strongly basic conditions.

Ionic Strength: The addition of salt (salting out), such as sodium chloride, to the aqueous phase can decrease the solubility of the organic analyte in the aqueous layer and promote its transfer into the organic solvent, thereby increasing extraction efficiency. nih.govresearchgate.net

Extraction Cycles: Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.

A study on the recovery of γ-decalactone from biotransformation media highlighted the effectiveness of LLE with different solvents. The results demonstrated that the choice of solvent significantly impacts the recovery of the target compound. mdpi.com

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation. sigmaaldrich.com The technique involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent. thermofisher.com

The selection of the appropriate SPE sorbent is the most critical parameter and is based on the physicochemical properties of the analyte and the matrix. For a moderately nonpolar compound like this compound, reversed-phase sorbents are commonly employed.

Sorbent TypeInteraction MechanismTypical AnalytesElution Solvents
Reversed-Phase (e.g., C18, C8) Hydrophobic interactionsNonpolar to moderately polar compoundsMethanol, Acetonitrile
Normal-Phase (e.g., Silica (B1680970), Alumina) Polar interactions (H-bonding, dipole-dipole)Polar compounds from nonpolar matricesHexane, Ethyl acetate
Ion-Exchange (e.g., SAX, SCX) Electrostatic interactionsCharged or ionizable compoundsBuffers of varying pH and ionic strength

For the analysis of furanone derivatives in food matrices, SPE methods have been developed for sample cleanup and enrichment. nih.gov For instance, a method for a related compound, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, utilized a Lichrolut-EN SPE column, achieving high recovery and good reproducibility.

Optimization of an SPE method involves a systematic approach:

Sorbent Selection: Based on the analyte's properties, a suitable sorbent is chosen. For this compound in aqueous samples, a reversed-phase C18 sorbent is a common starting point.

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer to prepare it for sample loading. youtube.comorochem.com

Sample Loading: The sample is passed through the sorbent at an optimized flow rate to ensure efficient retention of the analyte.

Washing: A weak solvent is used to wash away interfering compounds without eluting the analyte of interest.

Elution: A strong solvent is used to desorb the analyte from the sorbent. The volume of the elution solvent is kept minimal to achieve a high concentration factor.

The following table summarizes a hypothetical optimization of SPE for this compound from a fruit juice matrix.

ParameterCondition 1Condition 2Condition 3Optimal Condition
Sorbent C8C18PolymericC18
Wash Solvent 5% Methanol in Water10% Methanol in WaterWater5% Methanol in Water
Elution Solvent AcetonitrileEthyl AcetateMethanolEthyl Acetate
Recovery (%) 75928592

Microextraction Techniques and Automation

To meet the demands for higher sample throughput, reduced environmental impact, and improved sensitivity, microextraction techniques have gained prominence. These methods are characterized by the use of very small volumes of extraction solvent or a solvent-free approach, and they are well-suited for automation. ijrpc.com

Microextraction Techniques

Several microextraction techniques are applicable to the analysis of this compound:

Solid-Phase Microextraction (SPME): SPME is a widely used, solvent-free technique that employs a fused-silica fiber coated with a stationary phase. mdpi.com The fiber is exposed to the sample (either directly or in the headspace), and the analyte partitions onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is crucial for selective extraction. For volatile and semi-volatile compounds like lactones, polydimethylsiloxane (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS) fibers are often effective. nih.govresearchgate.net A study on lactones in wine demonstrated the successful application of headspace SPME (HS-SPME) for their quantitative analysis. nih.govresearchgate.net

Stir Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but utilizes a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS). This larger sorbent volume provides a higher extraction capacity and potentially lower detection limits compared to SPME.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. After centrifugation, the sedimented organic phase is collected for analysis.

The table below compares key features of these microextraction techniques.

TechniquePrincipleAdvantagesDisadvantages
SPME Adsorption/absorption onto a coated fiberSolvent-free, simple, automatableLimited fiber lifetime, matrix effects
SBSE Adsorption/absorption onto a coated stir barHigh enrichment factor, robustRequires thermal desorption unit
DLLME Partitioning into a dispersed micro-solventFast, high enrichment factor, low solvent useRequires specific solvent properties, emulsion formation can be an issue

Automation

The repetitive and labor-intensive nature of sample preparation makes it a prime candidate for automation. perfumerflavorist.comthermofisher.com Automated sample preparation systems offer numerous benefits, including increased throughput, improved reproducibility, reduced risk of human error, and enhanced laboratory safety. labmanager.combiotage.com

Various aspects of the analytical workflow can be automated:

Automated SPE: Robotic systems can perform all the steps of SPE, from conditioning to elution, on multiple samples simultaneously, often in a 96-well plate format. labmanautomation.com

Automated LLE: Autosamplers can be programmed to perform liquid handling steps, including solvent addition, mixing, and phase separation for LLE. thermofisher.com

SPME Automation: SPME is inherently well-suited for automation, with commercially available autosamplers that can control fiber exposure time, desorption, and injection into the GC.

The integration of automated sample preparation with advanced analytical instruments like gas chromatography-mass spectrometry (GC-MS) creates a powerful, high-throughput platform for the trace analysis of this compound in a wide range of matrices.

Computational and Theoretical Studies of 3 Decyldihydro 2 3h Furanone

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are cornerstones of computational chemistry, used to predict the three-dimensional structures of molecules and simulate their behavior over time.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. Due to the rotational freedom of the decyl side chain and the puckering of the furanone ring, 3-Decyldihydro-2(3H)-furanone can exist in numerous conformations.

The study of this molecule would involve mapping its potential energy surface (PES). This is typically achieved by systematically rotating the molecule's single bonds and calculating the energy of each resulting geometry. From this landscape, low-energy, stable conformers can be identified. Computational methods like Molecular Mechanics (MM), semi-empirical methods (like AM1), and more accurate ab initio and Density Functional Theory (DFT) calculations are employed for this purpose. rsc.org Research on other substituted γ-lactones has successfully used methods such as PM3 and DFT (B3LYP/6-31G**) to identify stable conformers, revealing energy differences of 1-2 kcal/mol between them. nih.gov For this compound, the primary focus would be on the torsional angles within the decyl chain and the envelope and twist conformations of the five-membered lactone ring.

Table 1: Illustrative Energy Profile of Hypothetical this compound Conformers This table is a hypothetical representation of data that would be generated from a conformational analysis. Specific experimental or calculated values for this molecule are not currently available in the literature.

ConformerDihedral Angle (C3-Cα-Cβ-Cγ)Ring ConformationRelative Energy (kcal/mol)Predicted Population (%)
A180° (anti)Envelope0.0045
B-60° (gauche)Envelope0.8520
C+60° (gauche)Twist1.2015
D180° (anti)Twist1.5010
OtherVariousVarious>2.010

Given that many lactones interact with biological receptors, such as olfactory receptors or enzymes, molecular docking and molecular dynamics (MD) simulations are essential tools to predict and analyze these interactions. nih.gov Docking algorithms predict the preferred orientation of a ligand (this compound) when bound to a receptor to form a stable complex. nih.gov The simulation scores binding modes based on factors like shape complementarity and intermolecular forces, providing an estimate of binding affinity.

Following docking, MD simulations can be used to study the dynamic stability of the ligand-receptor complex. These simulations model the movement of atoms over time, offering insights into how the ligand and receptor adjust their conformations upon binding and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. While no specific docking studies for this compound have been published, research on other flavor lactones has explored their binding to proteins like β-lactoglobulin, highlighting the importance of both hydrophobic and hydrogen-bonding interactions. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, provide detailed information about the electronic properties of a molecule.

Quantum chemical methods like DFT are used to analyze the electronic structure of this compound. This includes calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generating molecular electrostatic potential (MEP) maps.

These properties are crucial for understanding the molecule's reactivity. For instance, the MEP map can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule might interact with other reagents. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability. Studies on the hydrolysis of γ-butyrolactone have provided a framework for understanding the reactivity of the lactone ring, which is susceptible to nucleophilic attack at the carbonyl carbon. nih.gov While the furanone ring itself is not aromatic, these calculations would precisely quantify its electronic characteristics. Theoretical studies on γ-valerolactone have successfully mapped the potential energy surface for its decomposition, demonstrating the power of these methods in predicting reaction pathways. semanticscholar.org

Table 2: Representative Quantum Chemical Descriptors for a γ-Lactone This table presents typical data obtained from quantum chemical calculations, based on studies of similar lactones like 2-Acetyl-gamma-butyrolactone. researchgate.net Values for this compound have not been specifically reported.

ParameterDescriptionIllustrative Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-7.2 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital+1.5 eV
HOMO-LUMO GapIndicator of chemical stability and reactivity8.7 eV
Dipole MomentMeasure of molecular polarity3.5 D
Mulliken Charge on C=O CarbonPartial charge indicating electrophilicity+0.55 e

Quantum chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, calculations can predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra.

Comparing these predicted spectra with experimental ones can help confirm the molecule's structure and conformational populations. For example, studies on other diastereomeric γ-lactones have shown a notable agreement between experimental vicinal ring coupling constants in ¹H NMR and those computed using ab initio calculations, which proved crucial for assigning the correct stereochemistry. rsc.org Similarly, theoretical IR spectra can help assign vibrational modes observed experimentally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of molecules and their biological activities or chemical properties. A QSAR model is a mathematical equation that relates one or more molecular descriptors (numerical representations of molecular properties) to a specific activity.

For a compound like this compound, QSAR models could be developed to predict properties such as its odor threshold, binding affinity to a receptor, or metabolic stability. This would first require a dataset of similar molecules (e.g., various alkyl-substituted lactones) with known experimental activities. Molecular descriptors for each molecule, including electronic (e.g., partial charges), topological (e.g., connectivity indices), and spatial (e.g., molecular shape) properties, would then be calculated. Statistical methods are used to build a model correlating these descriptors with the observed activity.

While no QSAR models specifically featuring this compound are available, 2D- and 3D-QSAR studies have been performed on sets of flavor compounds, including lactones, to predict their binding affinity to the protein β-lactoglobulin. researchgate.net These models successfully used descriptors like AlogP98 and connectivity indices to establish a predictive relationship, emphasizing the role of hydrophobicity in binding. researchgate.net Such an approach could be applied to a series of 3-alkyl-dihydro-2(3H)-furanones to predict their sensory properties.

Development of Predictive Models for Biological Activities of this compound Analogs

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, these models are instrumental in predicting the activity of novel derivatives and identifying the key molecular features that govern their efficacy.

Researchers have successfully applied 2D and 3D-QSAR methodologies to various furanone derivatives to model their antibacterial, anti-inflammatory, and antifungal activities. researchgate.netijpda.orgnih.gov In a typical 2D-QSAR study, descriptors calculated from the two-dimensional structure of the molecule—such as physicochemical properties (e.g., polarity, surface area) and topological indices—are correlated with biological activity. researchgate.net For instance, a 2D-QSAR model for furanone derivatives with cyclooxygenase-2 (COX-2) inhibitory activity revealed that descriptors like the retention index for six-membered rings and polar surface area play a significant role in determining potency. researchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), offer a more detailed picture by considering the three-dimensional arrangement of the molecules. nih.gov These models map the steric and electrostatic fields around a set of aligned molecules to identify regions where modifications would likely enhance or diminish biological activity. nih.gov For a series of furanone derivatives with antibacterial properties, a 3D-QSAR model developed using the k-nearest neighbor (kNN) method showed a strong correlation between the 3D structure and activity, providing a robust framework for designing new antibacterial agents. ijpda.orgijpda.org These models can guide the synthesis of novel this compound analogs by suggesting specific structural modifications to the alkyl chain or the furanone ring to optimize a desired biological response.

Table 1: Key Parameters in QSAR Models for Furanone Derivatives

QSAR Model TypeBiological ActivityKey Molecular DescriptorsStatistical Significance (Example)Reference
2D-QSARCOX-2 InhibitionRetention Index, Polar Surface Area, Number of Oxygen Atomsr² = 0.840, q² = 0.773 researchgate.net
3D-QSAR (kNN-MFA)AntibacterialSteric Fields, Electrostatic Fieldsr² = 0.869, q² = 0.822 ijpda.org
3D-QSAR (CoMFA)AntifungalSteric Fields, Electrostatic Fieldsr² = 0.877, q² = 0.683 nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound analogs would typically include features like hydrogen bond acceptors (the carbonyl oxygen), hydrophobic regions (the decyl chain), and potentially hydrogen bond donors or aromatic rings, depending on the target receptor. pharmacophorejournal.com

Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases. nih.govmdpi.com This process filters vast libraries of compounds to identify novel molecules, or "hits," that match the pharmacophore and are therefore likely to be active. This approach is highly efficient for discovering new chemical scaffolds that could mimic the biological activity of this compound. For example, studies on furanone compounds have led to the development of four-point pharmacophore models (containing one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings) to identify cyclooxygenase inhibitors. pharmacophorejournal.com

Virtual screening can also be structure-based, employing techniques like molecular docking. In this approach, compounds are computationally docked into the binding site of a known target protein. nih.govunimi.it For furanones, which are known to interfere with bacterial quorum sensing, molecular docking has been used to screen them against QS receptors like LasR and RhlR in Pseudomonas aeruginosa. nih.gov These studies provide molecular-level insights into how furanone analogs, including this compound, could bind to these receptors and disrupt bacterial communication. nih.govresearchgate.net A typical virtual screening workflow combines both ligand- and structure-based methods, starting with a rapid pharmacophore screen followed by a more computationally intensive docking screen of the initial hits to refine the results and reduce false positives. nih.govunimi.it

Table 2: Example of a Virtual Screening Workflow for Furanone Analogs

StepMethodObjectiveKey ConsiderationsReference
1Pharmacophore Model GenerationDefine essential 3D features for activity based on known active furanones.Features include hydrophobic sites, H-bond acceptors/donors. pharmacophorejournal.com
2Database ScreeningUse the pharmacophore model as a query to filter a large compound library.Identifies molecules with the correct spatial arrangement of features. nih.gov
3Molecular DockingDock the filtered hits into the 3D structure of the target protein (e.g., LasR).Predicts binding conformation and estimates binding affinity. nih.govunimi.it
4Post-Docking AnalysisAnalyze binding poses and interactions (e.g., hydrogen bonds, hydrophobic contacts).Ranks compounds based on docking score and interaction quality for experimental testing. nih.gov

Potential Research Applications and Future Directions for 3 Decyldihydro 2 3h Furanone

Research into Agricultural Applications (e.g., Sustainable Pest Control, Crop Enhancement)

The exploration of naturally derived compounds for sustainable agricultural practices is a key area of modern research. The structural characteristics of 3-Decyldihydro-2(3H)-furanone suggest its potential utility in this sector, particularly in pest management.

One promising avenue of research is its potential as a semiochemical for pest control. Pheromones, which are chemicals used by insects for communication, are increasingly being used in integrated pest management (IPM) strategies. A structurally related compound, (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, is the sex pheromone of the female Japanese beetle (Popillia japonica) and is used to lure males into traps. epa.govepa.gov This approach helps to reduce mating and control the beetle population without the use of broad-spectrum insecticides. epa.gov Given the structural similarity, research into the potential pheromonal or parapheromonal activity of this compound on various insect pests is a logical next step.

Furthermore, the furanone chemical scaffold is known to possess antifungal properties. Studies on other furanone derivatives have demonstrated their efficacy against a range of plant pathogenic fungi. proquest.comresearchgate.net For instance, 3-(1-Hexenyl)-5-methyl-2(5H)-furanone, isolated from the biocontrol agent Pseudomonas aureofaciens, has shown antifungal activity against several soil-borne plant pathogens, including Pythium ultimum, Fusarium solani, and Rhizoctonia solani. proquest.com This suggests that this compound and its derivatives could be investigated as potential bio-fungicides for the protection of crops.

While direct evidence for crop enhancement is lacking, the antimicrobial properties of furanones could indirectly contribute to improved plant health by suppressing pathogenic microbes in the rhizosphere. Future research could explore the impact of this compound on soil microbial communities and its potential to promote the growth of beneficial microorganisms.

Table 1: Examples of Furanone Derivatives with Antifungal Activity Against Plant Pathogens

Furanone DerivativeTarget Plant Pathogen(s)Reference(s)
3-(1-Hexenyl)-5-methyl-2-(5H)-furanonePythium ultimum, Fusarium solani, Fusarium oxysporum, Thielaviopsis basicola, Rhizoctonia solani proquest.com
Dihydro-5-methylene-2(3H)-furanoneFusarium graminearum proquest.com
Epimusacin DAspergillus fumigatus jst.go.jp

Exploration of this compound in Food Science and Flavor Chemistry Research

The γ-lactone group of compounds, to which this compound belongs, is well-known for its significant contribution to the aroma and flavor of many foods, particularly fruits. google.comleffingwell.com The length of the alkyl side chain in γ-lactones plays a crucial role in determining their characteristic scent. Shorter chains tend to have herbaceous or spicy notes, while longer chains are associated with fruity and creamy aromas. fraterworks.com

For instance, γ-decalactone is renowned for its distinct peach and apricot aroma, while γ-nonalactone is characterized by a coconut-like scent. google.comleffingwell.com Given that this compound is a γ-tetradecalactone, it is hypothesized to possess a creamy, fatty, and potentially fruity or waxy aroma profile. Research into the precise organoleptic properties of this compound could open up possibilities for its use as a novel flavoring agent in the food industry.

The natural occurrence of various γ-lactones in fruits, dairy products, and fermented beverages suggests that this compound may also be a natural component of certain foods, albeit yet to be identified. Advanced analytical techniques could be employed to screen for its presence in a wide range of food matrices.

Table 2: Flavor Profiles of Various γ-Lactones

γ-LactoneCommon NameFlavor/Odor ProfileReference(s)
γ-HexalactoneHerbaceous, spicy, tonka-tobacco base fraterworks.com
γ-HeptalactoneCaramel, nutty google.com
γ-OctalactoneCoconut, tonka google.com
γ-NonalactoneAldehyde C-18Creamy, coconut, fruity google.comfraterworks.com
γ-DecalactoneCreamy, peach, apricot google.comthegoodscentscompany.com
γ-UndecalactoneAldehyde C-14Peach, apricot google.com
γ-DodecalactoneButtery, peach google.com

Medicinal Chemistry Research Prospects for this compound and its Derivatives

The γ-butyrolactone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. mdpi.comnih.gov This structural motif is present in a wide array of natural and synthetic molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. mdpi.comekb.eg

Research on alkyl-substituted γ-butyrolactones has indicated that the nature and position of the alkyl substituent can significantly influence the compound's biological activity. For example, a study on a series of α- and β-alkyl-substituted γ-butyrolactones demonstrated that the length of the alkyl chain is a critical determinant of their anticonvulsant or convulsant effects, which are mediated through the picrotoxin site of the GABA receptor complex. nih.gov This highlights the potential for fine-tuning the pharmacological properties of this compound through chemical modification.

Given the broad spectrum of biological activities associated with the γ-butyrolactone core, this compound and its synthetic derivatives represent a promising area for drug discovery research. Future studies could involve the synthesis of a library of this compound analogs with modifications to the decyl side chain and the lactone ring to explore their potential as novel therapeutic agents. The anti-inflammatory and antimicrobial activities of these novel compounds would be of particular interest. nih.govresearchgate.net

Table 3: Examples of Pharmacological Activities of γ-Butyrolactone Derivatives

Pharmacological ActivityExample Compound Class/DerivativeReference(s)
Anti-inflammatorySantonine-derived butyrolactone nih.gov
AnticancerPodophyllotoxin and its derivatives (etoposide, teniposide) mdpi.com
AntibioticLactivicin mdpi.com
Antifungalα-methylene-γ-butyrolactones mdpi.com
NeuroprotectivePhenolic γ-butyrolactones mdpi.com

Biotechnological Production and Metabolic Engineering for Enhanced Biosynthesis

The demand for natural and sustainably produced chemicals is driving research into biotechnological production methods. The oleaginous yeast Yarrowia lipolytica has emerged as a promising microbial chassis for the production of lipids and their derivatives, including lactones. researchgate.netnih.gov Extensive research has been conducted on the metabolic engineering of Y. lipolytica for the production of γ-decalactone from ricinoleic acid, which is the main component of castor oil. mdpi.com The biosynthesis of γ-decalactone in Y. lipolytica occurs through the β-oxidation pathway of fatty acids. scentree.co

This established knowledge in engineering Y. lipolytica for γ-decalactone production provides a solid foundation for developing a biosynthetic route for this compound (γ-tetradecalactone). A patent has described the production of γ-tetradecalactone from myristic acid (tetradecanoic acid) using a genetically modified E. coli strain overexpressing a cytochrome P450 enzyme. google.com This demonstrates the feasibility of producing this long-chain lactone through biotransformation.

Future research in this area could focus on optimizing the production of this compound in Y. lipolytica or other suitable microbial hosts. This would involve identifying and overexpressing the key enzymes in the biosynthetic pathway, such as specific acyl-CoA oxidases and hydroxylases, as well as knocking out competing metabolic pathways to increase the flux towards the desired product. The ability of Y. lipolytica to produce very-long-chain fatty acids makes it a particularly attractive candidate for the production of long-chain lactones. researchgate.netnih.gov

Table 4: Key Considerations for the Biotechnological Production of this compound

FactorDescriptionReference(s)
Microbial HostOleaginous yeasts like Yarrowia lipolytica are promising due to their high lipid accumulation and established genetic tools. researchgate.netnih.gov
Precursor SubstrateMyristic acid (tetradecanoic acid) is a potential precursor for the biosynthesis of γ-tetradecalactone. google.com
Key EnzymesCytochrome P450 monooxygenases, acyl-CoA oxidases, and other enzymes of the β-oxidation pathway are crucial for lactone formation. scentree.cogoogle.com
Metabolic Engineering StrategiesOverexpression of key biosynthetic genes, deletion of competing pathways, and optimization of fermentation conditions. researchgate.netnih.gov

Emerging Research Frontiers and Unaddressed Questions in this compound Science

The field of this compound science is still in its infancy, and as such, it is ripe with opportunities for new discoveries. A significant unaddressed question is the full extent of its natural occurrence. While other γ-lactones are known to be present in various natural sources, the distribution of this compound in nature remains largely unexplored.

An emerging research frontier is the synthesis of novel derivatives of this compound and the exploration of their biological activities. The synthesis of stereochemically pure forms of this and other γ-butyrolactone hormones is crucial for understanding their structure-activity relationships and identifying their biological targets. acs.org This could lead to the discovery of new molecules with applications in medicine and agriculture. credenceresearch.comfortunebusinessinsights.com

Another intriguing area for future research is the potential of this compound as a monomer for the synthesis of biodegradable polyesters. The ring-opening polymerization of γ-butyrolactone and its derivatives can produce polyesters with a range of properties, offering a sustainable alternative to petroleum-based plastics.

Finally, a deeper understanding of the biosynthesis of this compound and other long-chain lactones in various microorganisms will be crucial for developing efficient and economically viable production processes. This includes the discovery and characterization of novel enzymes with high specificity and activity for the production of these valuable compounds.

Q & A

Q. What are the optimal synthetic routes for 3-Decyldihydro-2(3H)-furanone, and how do reaction conditions influence yield?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous furanones (e.g., 3-Heptyldihydro-5-methyl-2(3H)-furanone) are synthesized via aldol condensation between aldehydes and furanone precursors. For example, heptanal reacts with 3-acetyl-5-methyldihydro-2(3H)-furanone under basic conditions (e.g., KOH/EtOH) at 60–80°C, achieving cyclization through dehydration . Key parameters include:
  • Catalyst : Base (e.g., NaOH, KOH) or acid (e.g., H₂SO₄).
  • Solvent : Polar aprotic solvents (e.g., THF, ethanol) enhance cyclization efficiency.
  • Temperature : 50–100°C to balance reaction rate and side-product formation.
    Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry (aldehyde:furanone precursor ratio ~1:1.2) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for lactone proton signals at δ 4.2–4.5 ppm (C-2 position) and alkyl chain protons (δ 0.8–1.6 ppm). Coupling patterns in the dihydrofuranone ring confirm stereochemistry .
  • ¹³C NMR : Carbonyl resonance (C-2) appears at ~175–180 ppm, with ring carbons (C-3/C-4) at 70–85 ppm .
  • GC-MS : Use electron ionization (70 eV) to fragment the lactone ring, generating characteristic ions (e.g., m/z 85 for the furanone core). Retention indices on polar columns (e.g., DB-WAX) help distinguish isomers .
  • IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and C-O-C vibrations at 1200–1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
  • Purity : Validate compound purity (>95%) via HPLC with UV/ELSD detection .
  • Stereochemical Variants : Separate enantiomers using chiral columns (e.g., Chiralcel OD-H) and test individually, as biological targets often show stereoselectivity .
  • Assay Conditions : Standardize cell culture media (e.g., pH, serum content) to avoid false negatives. For example, lipid-rich media may sequester lipophilic furanones, reducing apparent activity .

Q. What mechanisms underlie the electron transfer reactions of this compound, and how do structural modifications impact these pathways?

  • Methodological Answer : Furanones participate in single-electron transfer (SET) reactions, mediated by substituents:
  • Electron-Donating Groups (e.g., alkyl chains) : Stabilize radical intermediates, favoring ring-opening to form carboxylic acids (e.g., reaction with K/THF yields 4-hydroxynonanoic acid) .
  • Electron-Withdrawing Groups : Promote lactone ring stability but reduce reactivity in redox cycles.
    Mechanistic studies should employ cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) to quantify redox potentials and DFT calculations (B3LYP/6-31G*) to model transition states .

Q. What advanced analytical approaches are required to detect trace levels of this compound in environmental matrices?

  • Methodological Answer :
  • SPME-GC×GC-TOFMS : Use polydimethylsiloxane/divinylbenzene fibers for headspace extraction, coupled with comprehensive 2D-GC to separate co-eluting contaminants (e.g., fatty acid esters). Detection limits <1 ppb are achievable with time-of-flight mass spectrometry .
  • LC-HRMS : Employ C18 columns (2.1 × 100 mm, 1.7 µm) with ESI⁻ mode for ionization. Monitor [M-H]⁻ ions (e.g., m/z 199.1443 for C₁₃H₂₀O₂⁻) and apply isotopic pattern filtering to reduce noise .
  • QA/QC : Spike deuterated analogs (e.g., d₃-3-Decyldihydro-2(3H)-furanone) as internal standards to correct matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.